molecular formula C26H40O2 B12682799 4-(4-Propylcyclohexyl)phenyl 4-butylcyclohexanecarboxylate CAS No. 84540-35-2

4-(4-Propylcyclohexyl)phenyl 4-butylcyclohexanecarboxylate

Cat. No.: B12682799
CAS No.: 84540-35-2
M. Wt: 384.6 g/mol
InChI Key: NDGYDNIXYKYKAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Propylcyclohexyl)phenyl 4-butylcyclohexanecarboxylate is a chemical compound with the molecular formula C26H40O2 and a molecular weight of 384.5946 g/mol. This compound is known for its unique structural properties, which include a phenyl ring substituted with a propylcyclohexyl group and a butylcyclohexanecarboxylate ester group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 4-(4-Propylcyclohexyl)phenyl 4-butylcyclohexanecarboxylate involves several steps. One common method includes the esterification of 4-(4-Propylcyclohexyl)phenol with 4-butylcyclohexanecarboxylic acid in the presence of a catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-(4-Propylcyclohexyl)phenyl 4-butylcyclohexanecarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: The phenyl ring in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Scientific Research Applications

4-(4-Propylcyclohexyl)phenyl 4-butylcyclohexanecarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical assays.

    Medicine: Research into its potential therapeutic applications, such as in drug delivery systems or as a pharmacological agent, is ongoing.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Propylcyclohexyl)phenyl 4-butylcyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-(4-Propylcyclohexyl)phenyl 4-butylcyclohexanecarboxylate can be compared with other similar compounds, such as:

    4-(4-Propylcyclohexyl)phenyl acrylate: This compound has a similar structure but contains an acrylate ester group instead of a butylcyclohexanecarboxylate group.

    4-(4-Propylcyclohexyl)phenylboronic acid: This compound contains a boronic acid group, which imparts different chemical reactivity and applications.

Properties

CAS No.

84540-35-2

Molecular Formula

C26H40O2

Molecular Weight

384.6 g/mol

IUPAC Name

[4-(4-propylcyclohexyl)phenyl] 4-butylcyclohexane-1-carboxylate

InChI

InChI=1S/C26H40O2/c1-3-5-7-21-10-14-24(15-11-21)26(27)28-25-18-16-23(17-19-25)22-12-8-20(6-4-2)9-13-22/h16-22,24H,3-15H2,1-2H3

InChI Key

NDGYDNIXYKYKAC-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CCC(CC1)C(=O)OC2=CC=C(C=C2)C3CCC(CC3)CCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.